6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE

NSAID-induced enteropathy gastrointestinal mucosal protection small intestinal injury

6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate (CAS 84504-69-8; also known as irsogladine maleate, dicloguamine maleate, MN-1695) is a small-molecule gastroprotective agent that acts as a phosphodiesterase 4 (PDE4) inhibitor and an M1 muscarinic acetylcholine receptor (mAChR) binder, thereby facilitating gap-junctional intercellular communication (GJIC). It is clinically approved in Japan and other Asian markets for the treatment of gastric ulcers and gastritis, and its maleate salt form enhances aqueous solubility for oral formulation.

Molecular Formula C13H11Cl2N5O4
Molecular Weight 372.16 g/mol
Cat. No. B8075576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE
Molecular FormulaC13H11Cl2N5O4
Molecular Weight372.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyPJLVTVAIERNDEQ-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine Maleate (Irsogladine Maleate) for Research & Procurement: Key Identity & Pharmacological Class


6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate (CAS 84504-69-8; also known as irsogladine maleate, dicloguamine maleate, MN-1695) is a small-molecule gastroprotective agent that acts as a phosphodiesterase 4 (PDE4) inhibitor and an M1 muscarinic acetylcholine receptor (mAChR) binder, thereby facilitating gap-junctional intercellular communication (GJIC) . It is clinically approved in Japan and other Asian markets for the treatment of gastric ulcers and gastritis, and its maleate salt form enhances aqueous solubility for oral formulation [1]. The free base (CAS 57381-26-7) has a molecular weight of 256.09 g/mol, while the maleate salt has a molecular weight of 372.16 g/mol .

Why 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine Maleate Cannot Be Substituted by Other PDE4 Inhibitors or Anti-Ulcer Agents


Substituting irsogladine maleate with a prototypical PDE4 inhibitor (e.g., rolipram, apremilast) or a standard acid-suppressive agent (e.g., omeprazole, famotidine) is scientifically unsound because the compound possesses a mechanistically distinct, dual-target profile: it simultaneously inhibits PDE4 to elevate intracellular cAMP and binds M1 mAChR to enhance GJIC [1]. This dual action produces a mucosal-protective benefit across the entire gastrointestinal tract—including the small intestine—that is not replicated by proton-pump inhibitors (PPIs) or selective PDE4 inhibitors alone [2]. Furthermore, the maleate counterion confers specific physicochemical properties (aqueous solubility, dissolution rate) that directly affect oral bioavailability and formulation performance, meaning that even the free base or alternative salt forms cannot be assumed bioequivalent without explicit bridging data [3].

6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine Maleate: Quantitative Differentiation Evidence for Scientific Selection


Superior Protection Against NSAID-Induced Small-Intestinal Injury vs. Omeprazole: A Head-to-Head Randomized Controlled Trial

In a prospective, randomized, controlled study comparing irsogladine maleate (4 mg/day) with omeprazole (10 mg/day) for preventing diclofenac-induced gastrointestinal mucosal injury in healthy volunteers (n=32), irsogladine provided significantly superior protection against small-intestinal damage [1]. The mean number of small intestinal mucosal breaks per subject increased dramatically in the omeprazole group (from 0.1 ± 0.3 to 1.9 ± 2.0 lesions, p = 0.0002), whereas no significant change occurred in the irsogladine group (0.3 ± 0.8 to 0.5 ± 0.7, p = 0.62); the between-group difference was highly significant (p = 0.0040) [1]. Additionally, fecal calprotectin levels increased 18.1-fold in the omeprazole group versus only 6.0-fold in the irsogladine group (p < 0.05), and fecal occult blood increased significantly in the omeprazole group but remained unchanged in the irsogladine group (between-group p = 0.0031) [1]. In the esophagus, stomach, and duodenum, lesion scores were not significantly different between groups, indicating that irsogladine matched omeprazole's upper-GI protection while uniquely extending protection to the lower GI tract.

NSAID-induced enteropathy gastrointestinal mucosal protection small intestinal injury

Comparable Gastric Ulcer Healing vs. Famotidine with Significant Advantage in Smokers and Alcohol Drinkers

In a randomized, controlled, prospective study in H. pylori-positive gastric ulcer patients (n=119) comparing irsogladine maleate (4 mg/day) with famotidine (40 mg/day) following eradication therapy, overall ulcer healing rates at 8 weeks were not significantly different: 85.2% (46/54) for irsogladine versus 79.6% (43/54) for famotidine (p = 0.4484) [1]. However, a pronounced differential effect emerged in key subgroups: among smokers, the healing rate was 88.0% with irsogladine versus only 59.1% with famotidine (p = 0.0233) [1]. In the famotidine group, alcohol drinkers had a significantly lower healing rate than non-drinkers (60.0% vs. 91.2%, p = 0.0119), whereas no such difference existed in the irsogladine group, indicating that alcohol consumption did not impair healing when irsogladine was used [1].

H. pylori eradication gastric ulcer healing alcohol and smoking interaction

33-Fold Greater Potency Than Rebamipide in Preventing Monochloramine-Induced Gastric Lesions: Differential NO- vs. Prostaglandin-Dependent Mechanisms

In a comparative rat model of monochloramine (NH2Cl)-induced acute gastric mucosal injury, irsogladine demonstrated a minimum effective dose of 3 mg/kg (p.o.) for significant lesion prevention, whereas rebamipide required 100 mg/kg to achieve significance—a 33-fold potency difference [1]. Mechanistically, the protective effect of irsogladine was abolished by the nitric oxide synthase inhibitor L-NAME but not by indomethacin, while rebamipide's protection was indomethacin-sensitive and L-NAME-insensitive, confirming that irsogladine acts through an endogenous nitric oxide (NO)-dependent pathway, whereas rebamipide relies on endogenous prostaglandins [1]. Topical NH2Cl application caused a marked reduction in transmucosal potential difference (PD), which was prevented by rebamipide but not by irsogladine, indicating that irsogladine protects via a non-surface mechanism consistent with its GJIC-enhancing and cAMP-elevating intracellular actions [1].

monochloramine-induced gastric injury cytoprotective agents nitric oxide-mediated protection

Dose-Dependent Inhibition of Angiogenesis in Wild-Type and Plasminogen Activator-Deficient Mice: PDE4/cAMP-Mediated Anti-Angiogenic Activity

Irsogladine maleate (IM) produced a dose-dependent inhibition of basic fibroblast growth factor (bFGF)-induced angiogenesis in an in vivo murine model, with reductions of 21% at 300 mg/kg/day (p < 0.02) and 45.3% at 500 mg/kg/day (p < 0.001) in wild-type mice [1]. Importantly, the anti-angiogenic efficacy was preserved in both tissue-type plasminogen activator (tPA)-deficient mice (42.6% and 46% reduction at 300 and 500 mg/kg/day, respectively; both p < 0.001) and urokinase-type plasminogen activator (uPA)-deficient mice (27.2%, p < 0.05, and 46%, p < 0.001, at the same doses), indicating that the mechanism of angiogenesis inhibition is independent of the plasminogen activator system [1]. This profile contrasts with many anti-angiogenic agents that require intact PA function for full activity.

angiogenesis inhibition bFGF-induced angiogenesis plasminogen activator-deficient models

Concentration-Dependent Facilitation of Gap-Junctional Intercellular Communication via M1 mAChR: A Mechanism Not Shared by Standard PDE4 Inhibitors

Irsogladine facilitates gap-junctional intercellular communication (GJIC) in a concentration-dependent manner (effective range 10^-7 to 10^-5 M) in cultured rabbit gastric epithelial cells, as measured by Lucifer Yellow dye transfer [1]. This GJIC enhancement is mediated specifically through M1 muscarinic acetylcholine receptor (mAChR) binding, as demonstrated by complete blockade with the selective M1 antagonist pirenzepine and by the ability of the selective M1 agonist McN-A-343 to mimic the effect [1]. In contrast, standard PDE4 inhibitors such as rolipram elevate intracellular cAMP but do not directly engage M1 mAChR, and thus lack this GJIC-facilitating dimension [2]. Additionally, irsogladine has been shown to upregulate connexin 32 (Cx32) and connexin 26 (Cx26) protein expression in rat liver in vivo, and in a rat pancreatitis model, 100 mg/kg irsogladine restored Cx32 expression to 70% of normal control levels [3]. No other clinically available anti-ulcer agent is known to simultaneously inhibit PDE4 and activate M1 mAChR-mediated GJIC.

gap junction intercellular communication M1 muscarinic receptor connexin upregulation

Linear, Predictable Pharmacokinetics with Extended Half-Life: Single-Dose PK Data Supporting Once-Daily Dosing

A formal pharmacokinetic study in 28 healthy Korean male volunteers evaluated single oral doses of irsogladine maleate at 4, 8, and 16 mg [1]. The compound displayed linear, dose-proportional pharmacokinetics: mean Cmax values were 82.9 ± 12.5 μg/L (4 mg), 161.4 ± 25.9 μg/L (8 mg), and 292.6 ± 51.2 μg/L (16 mg), while AUClast values were 12,694.4 ± 2,906.2 μg·h/L, 24,970.0 ± 5,253.8 μg·h/L, and 47,125.3 ± 8,676.7 μg·h/L, respectively [1]. Apparent clearance was dose-independent (0.30–0.31 L/h), and the 95% confidence intervals for the slope of Dose-Cmax (15.4–19.6) and Dose-AUClast (2,485.2–3,262.0) confirmed linearity [1]. Notably, the elimination half-life is approximately 150 hours in humans, supporting once-daily dosing without accumulation [2]. This extended half-life distinguishes irsogladine from rebamipide (t½ ~1.5–2 hours, requiring TID dosing) and famotidine (t½ ~2.5–4 hours, requiring BID dosing), offering a practical advantage in chronic dosing protocols.

pharmacokinetics dose proportionality half-life

Optimal Procurement and Research Application Scenarios for 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine Maleate Based on Quantitative Differentiation Evidence


NSAID-Induced Enteropathy Models Where Proton-Pump Inhibitors Fail to Protect the Lower GI Tract

In preclinical and clinical models of NSAID-induced gastrointestinal injury, PPIs such as omeprazole are effective in the stomach and duodenum but exacerbate small-intestinal damage by altering the microbiome and impairing mucosal defense. Irsogladine maleate uniquely prevents small-intestinal mucosal breaks, as demonstrated by its 0.5 ± 0.7 lesions versus 1.9 ± 2.0 with omeprazole (p = 0.0040) in a 14-day RCT [1]. Procurement of irsogladine maleate is indicated for any study requiring comprehensive GI tract protection—especially lower-GI endpoints such as capsule-endoscopic lesion counts, fecal calprotectin, or occult blood—where PPIs are known to confound results.

Gastric Ulcer Healing Protocols in Populations or Models with High Tobacco/Alcohol Exposure

For clinical research or preclinical models where gastric ulcer healing is assessed under conditions of smoking or alcohol consumption, irsogladine maleate provides a statistically significant efficacy advantage over H2 receptor antagonists. In an RCT, the healing rate in smokers was 88.0% with irsogladine versus 59.1% with famotidine (p = 0.0233), and alcohol consumption did not impair irsogladine-mediated healing, unlike famotidine [2]. Irsogladine maleate should be the agent of choice for studies enrolling participants with these common lifestyle exposures, as it mitigates a known treatment failure risk factor for H2RAs.

Gap Junction and Connexin Biology: Pharmacological Enhancement of GJIC In Vitro and In Vivo

Irsogladine maleate is the only commercially available small molecule that facilitates GJIC through combined PDE4 inhibition and M1 mAChR binding, with confirmed concentration-dependent activity at 10^-7 to 10^-5 M in vitro and connexin upregulation (Cx32 to 70% of normal in pancreatitis, Cx26) in vivo [3]. Researchers studying gap junction physiology, carcinogenesis prevention, or mucosal wound repair should procure irsogladine maleate as a positive-control GJIC facilitator, as neither selective PDE4 inhibitors (rolipram, apremilast) nor standard gastroprotective agents (rebamipide, sucralfate) replicate this dual-target mechanism.

Tumor Angiogenesis Studies in Plasminogen Activator-Compromised Host Environments

For angiogenesis assays conducted in transgenic models lacking tPA or uPA—conditions that mimic the protease-deficient tumor microenvironment—irsogladine maleate retains full anti-angiogenic efficacy (42.6–46% inhibition in tPA-KO; 27.2–46% in uPA-KO), unlike many PA-dependent angiogenesis inhibitors [4]. This makes irsogladine maleate a strategically valuable tool compound for dissecting plasminogen activator-independent angiogenic pathways and for testing anti-angiogenic strategies in PA-compromised host backgrounds.

Quote Request

Request a Quote for 6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.